![molecular formula C26H32N2O6 B1451265 Fmoc-N-Me-Orn(Boc)-OH CAS No. 2044710-64-5](/img/structure/B1451265.png)
Fmoc-N-Me-Orn(Boc)-OH
Overview
Description
Synthesis Analysis
The synthesis of “Fmoc-N-Me-Orn(Boc)-OH” involves the use of Boc-protected amino acids . In one study, five amino acid esters of betulin were synthesized using alanine (Boc-l-Ala-OH, negative control) and four basic amino acids - natural lysine (Boc-l-Lys (Boc)-OH) and three its unnatural derivatives (Boc-l-Dap (Boc)-OH, Boc-l-Dab (Boc)-OH, and Boc-l-Orn (Boc)-OH) .
Molecular Structure Analysis
The molecular formula of “Fmoc-N-Me-Orn(Boc)-OH” is C26H32N2O6 . The exact mass is 468.226044 .
Physical And Chemical Properties Analysis
“Fmoc-N-Me-Orn(Boc)-OH” has a molecular weight of 468.542 . It has a density of 1.2±0.1 g/cm3 . The boiling point is 657.5±55.0 °C at 760 mmHg . The flash point is 351.4±31.5 °C .
Scientific Research Applications
Molecular Self-Assembly
Fmoc-N-Me-Orn(Boc)-OH can self-assemble into various nanostructures, such as nanofibers, nanoribbons, or nanotubes . These structures have potential applications in nanotechnology, including the development of nanoscale devices and sensors.
Fluorescence Studies
The compound exhibits fluorescence properties that are useful in studying molecular interactions. Changes in fluorescence can indicate the formation of π-π stacking interactions and J-type aggregates, which are relevant in understanding molecular assembly and dynamics .
Gelation Capability
It has been reported that Fmoc-N-Me-Orn(Boc)-OH derivatives can act as organogelators, capable of forming stable thermo-reversible gels in various organic solvents . This property is explored for applications in environmental cleanup, as the gels can potentially absorb and remove pollutants.
Safety and Hazards
properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-15-9-14-22(23(29)30)28(4)25(32)33-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21-22H,9,14-16H2,1-4H3,(H,27,31)(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYJGTKBQHBSDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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